molecular formula C11H15NO B6204608 8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol CAS No. 1538906-03-4

8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol

Cat. No.: B6204608
CAS No.: 1538906-03-4
M. Wt: 177.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol is a chemical compound belonging to the class of tetrahydroquinolines. This compound is characterized by the presence of an ethyl group at the 8th position and a hydroxyl group at the 3rd position on the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can yield the desired tetrahydroquinoline scaffold .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the ethyl and hydroxyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1538906-03-4

Molecular Formula

C11H15NO

Molecular Weight

177.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.